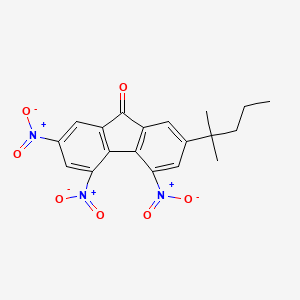
2-(2-Methylpentan-2-YL)-4,5,7-trinitro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpentan-2-YL)-4,5,7-trinitro-9H-fluoren-9-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenone core substituted with nitro groups and a 2-methylpentan-2-yl group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentan-2-YL)-4,5,7-trinitro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method starts with the nitration of fluorenone to introduce nitro groups at the 4, 5, and 7 positions. This is followed by the alkylation of the resulting trinitrofluorenone with 2-methylpentan-2-yl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpentan-2-YL)-4,5,7-trinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2-(2-Methylpentan-2-YL)-4,5,7-triamino-9H-fluoren-9-one.
Aplicaciones Científicas De Investigación
2-(2-Methylpentan-2-YL)-4,5,7-trinitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpentan-2-YL)-4,5,7-trinitro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the fluorenone core can interact with aromatic residues in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-pentanol: Shares the 2-methylpentan-2-yl group but lacks the fluorenone core and nitro groups.
4-((2-Methylpentan-2-yl)amino)benzamide: Contains a similar alkyl group but different functional groups and core structure.
N-(2-Methylpentan-2-yl)pyridin-3-amine: Features the same alkyl group but a different aromatic core.
Uniqueness
2-(2-Methylpentan-2-YL)-4,5,7-trinitro-9H-fluoren-9-one is unique due to its combination of a fluorenone core with multiple nitro groups and a bulky alkyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89991-16-2 |
|---|---|
Fórmula molecular |
C19H17N3O7 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-(2-methylpentan-2-yl)-4,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C19H17N3O7/c1-4-5-19(2,3)10-6-12-16(14(7-10)21(26)27)17-13(18(12)23)8-11(20(24)25)9-15(17)22(28)29/h6-9H,4-5H2,1-3H3 |
Clave InChI |
IQAOEGHQWBGZGG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


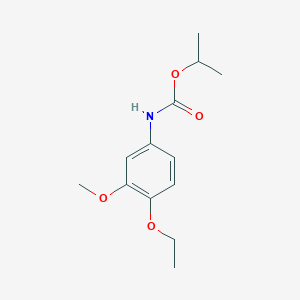
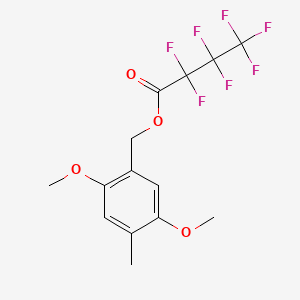
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
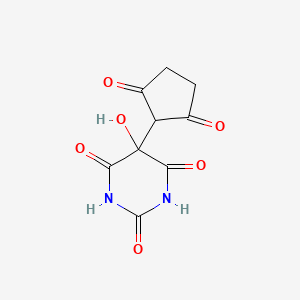
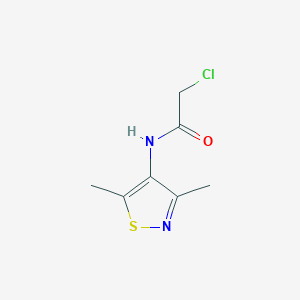
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

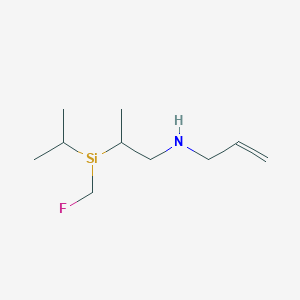
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
